4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions during the synthesis process.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
Target of Action
It is known that similar compounds, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis . These compounds can interact with various targets depending on the specific amino acid they are protecting .
Mode of Action
The mode of action of this compound is likely related to its role in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis . It protects the amino group of an amino acid during peptide bond formation, preventing unwanted side reactions . Once the peptide bond is formed, the Boc group can be removed under acidic conditions, revealing the original amino group .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the peptide being synthesized. In general, peptides can participate in a wide range of biological processes, from acting as neurotransmitters to serving as hormones . The exact effects would therefore depend on the specific sequence and structure of the peptide synthesized using this compound.
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests it could be absorbed in the body. The compound’s distribution, metabolism, and excretion would likely depend on the specific peptide it is used to synthesize.
Result of Action
The result of the compound’s action would be the synthesis of a specific peptide. This peptide could then exert various effects at the molecular and cellular level, depending on its specific sequence and structure .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy in peptide synthesis can be affected by the pH of the solution, as the Boc group is removed under acidic conditions . Additionally, the compound’s solubility in various solvents can affect its usability in different reaction conditions .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzoxy (Cbz) protected compounds: These compounds use the carbobenzoxy group for amino protection and are stable under acidic conditions but cleaved by catalytic hydrogenation.
Fmoc-protected compounds: The fluorenylmethyloxycarbonyl (Fmoc) group is another protecting group used in peptide synthesis, which is removed under basic conditions.
Uniqueness
4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Properties
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-7-5-8(9(14)15)13(4)6-7/h5-6H,1-4H3,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLAEMFBWAIGRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370847 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77716-11-1 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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